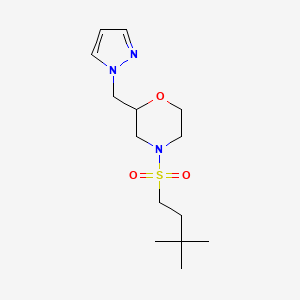![molecular formula C18H28N2O4S B6966538 4-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]sulfonylmorpholine](/img/structure/B6966538.png)
4-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]sulfonylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]sulfonylmorpholine is a complex organic compound that features a unique combination of functional groups, including a furan ring, a piperidine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]sulfonylmorpholine typically involves multiple steps, starting with the preparation of the furan and piperidine intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]sulfonylmorpholine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting the sulfonyl group to a sulfide.
Substitution: The piperidine and morpholine rings can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
4-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]sulfonylmorpholine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological targets.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]sulfonylmorpholine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]sulfonylpyrrolidine
- 4-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]sulfonylpiperazine
Uniqueness
4-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]sulfonylmorpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications that similar compounds may not be able to achieve.
Properties
IUPAC Name |
4-[1-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-14-11-17(14)18-5-4-15(24-18)12-19-6-2-3-16(13-19)25(21,22)20-7-9-23-10-8-20/h4-5,14,16-17H,2-3,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXPHAXMYYYESV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=CC=C(O2)CN3CCCC(C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-[2-(Furan-3-yl)acetyl]-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B6966456.png)
![3-[(5-Bromo-2-chlorophenyl)methyl]-1-cyclopentylimidazolidine-2,4-dione](/img/structure/B6966461.png)
![[4-(1H-imidazol-2-yl)piperidin-1-yl]-(4-methylsulfonylphenyl)methanone](/img/structure/B6966465.png)
![N-[4-acetamido-2-(trifluoromethyl)phenyl]-3-ethylpyridine-4-carboxamide](/img/structure/B6966484.png)
![3-[2-[2-(2-Chlorophenyl)-5-methylmorpholin-4-yl]-2-oxoethyl]-5-methyl-1,2-oxazole-4-carbonitrile](/img/structure/B6966488.png)
![3-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-cyclopentylimidazolidine-2,4-dione](/img/structure/B6966491.png)
![N-[[2-(methanesulfonamido)cyclopentyl]methyl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B6966497.png)

![5-[[4-(3,3-Dimethylbutylsulfonyl)piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B6966502.png)
![6-[4-(3,3-Dimethylbutylsulfonyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6966510.png)
![1-(2-Methoxyethyl)-4-[(3-methyltriazol-4-yl)methyl]piperazin-2-one](/img/structure/B6966524.png)
![1-[2-[3-(2,3-Dihydroindol-1-ylsulfonyl)azetidin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B6966532.png)
![2-Butan-2-yloxy-1-[2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]ethanone](/img/structure/B6966558.png)
![[5-(dimethylamino)pyrazin-2-yl]-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]methanone](/img/structure/B6966565.png)
